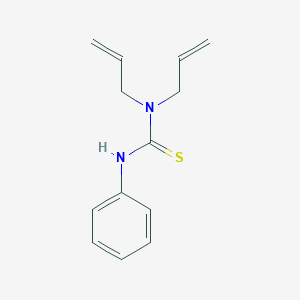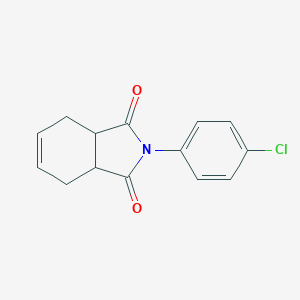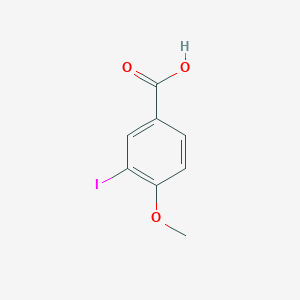![molecular formula C15H14N2O2 B185528 Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]- CAS No. 112523-36-1](/img/structure/B185528.png)
Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]-, also known as 4-nitrobenzylidene-2,5-dimethylaniline, is an organic compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of aniline, which is a common building block in organic chemistry. The chemical formula for this compound is C16H16N2O2, and it has a molecular weight of 268.31 g/mol.
Wirkmechanismus
The mechanism of action of Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]- involves the formation of a Schiff base between the aldehyde group of 4-nitrobenzaldehyde and the amino group of 2,5-dimethylaniline. This Schiff base is highly fluorescent and can be excited by light of a suitable wavelength. Upon excitation, the molecule undergoes a series of photochemical reactions, leading to the emission of fluorescence.
Biochemical and Physiological Effects:
Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]- has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to note that this compound should be handled with care as it is a potential irritant and may cause skin and eye irritation upon contact.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]- in lab experiments is its high quantum yield and strong fluorescence emission. This makes it an ideal candidate for fluorescence-based assays, such as protein-ligand binding studies, enzymatic assays, and imaging of biological samples. Another advantage is its ease of synthesis and availability.
One of the limitations of using Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]- in lab experiments is its sensitivity to pH and solvent polarity. The fluorescence emission of this compound is highly dependent on the pH and polarity of the solvent, which may limit its application in certain experimental conditions. Another limitation is its potential for photobleaching, which may reduce the fluorescence intensity over time.
Zukünftige Richtungen
There are several future directions for the research and development of Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]-. One potential direction is the development of new derivatives with improved photophysical properties, such as higher quantum yields and longer emission wavelengths. Another direction is the application of this compound in new areas of research, such as drug discovery, cell biology, and nanotechnology. Additionally, the use of this compound in combination with other fluorescent probes may lead to the development of more advanced imaging techniques for studying biological systems.
Synthesemethoden
The synthesis of Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]- can be achieved through a simple condensation reaction between 4-nitrobenzaldehyde and 2,5-dimethylaniline. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratios.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]- has been extensively used in scientific research as a fluorescent probe for detecting and imaging biological molecules such as proteins, nucleic acids, and lipids. This compound has a high quantum yield and strong fluorescence emission, making it an ideal candidate for fluorescence-based assays. It has also been used as a model compound for studying the photophysical and photochemical properties of similar compounds.
Eigenschaften
CAS-Nummer |
112523-36-1 |
|---|---|
Produktname |
Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]- |
Molekularformel |
C15H14N2O2 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
N-(2,5-dimethylphenyl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C15H14N2O2/c1-11-3-4-12(2)15(9-11)16-10-13-5-7-14(8-6-13)17(18)19/h3-10H,1-2H3 |
InChI-Schlüssel |
UPNBNWVLXAHCNJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile](/img/structure/B185447.png)

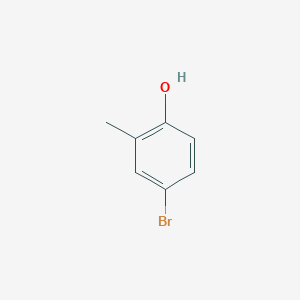
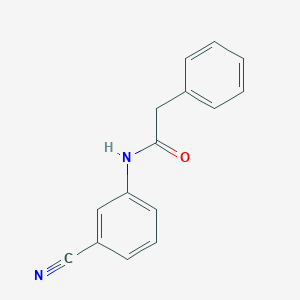

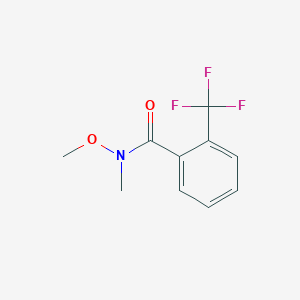
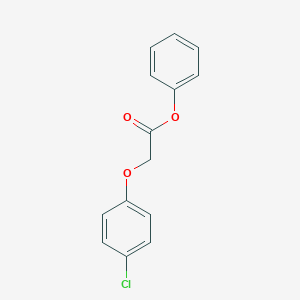
![2-[4-(Sec-butyl)phenoxy]acetic acid](/img/structure/B185457.png)


![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone](/img/structure/B185462.png)
